molecular formula C16H18N4O B5726388 2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine

2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B5726388
M. Wt: 282.34 g/mol
InChI Key: FOTLLXSTHMRWCE-UHFFFAOYSA-N
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Description

“2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” is a compound that is available for scientific research needs . It is also known by registry numbers ZINC000072437786 .


Synthesis Analysis

The synthesis of pyrimidines, including “2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine”, involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” can be represented by the molecular formula C17H20N3O . Its average mass is 282.360 Da, and its monoisotopic mass is 282.160095 Da .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Neurodegenerative Diseases Treatment

The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed the most effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors and exhibited prominent neuroprotective activities .

Antimicrobial Activity

Benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs . In this present study, new benzimidazole bridged benzophenone substituted indole scaffolds were synthesized and tested for in vitro antimicrobial activity . The compounds revealed as potent compounds among the tested strains .

Drug-resistant Bacterial Infections Treatment

The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . The results obtained from docking studies were in accordance with in vitro results and emerged as potent molecules .

Fungal Infection Treatment

In the past two decades, there has been a significant increase in the frequency of systematic fungal infection in man . The first orally active antifungal agent that was effective against a broad array of systematic and superficial fungal infections was ketoconazole .

Synthesis of New Derivatives

The reaction between compound 3 with ammonium thiocyanate in dry acetone resulted in in situ 2- (4-ethylphenoxymethyl)benzoyl isothiocyanate . The appropriate primary aromatic amines were directly added to the reaction mixture, in dry acetone, resulting in new derivatives .

properties

IUPAC Name

(2-methylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13-5-2-3-6-14(13)15(21)19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTLLXSTHMRWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(2-Methylbenzoyl)-1-piperazinyl]pyrimidine

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